molecular formula C21H29FO6 B14772522 9alpha-Fluoro-16alpha-hydroxyhydrocortisone

9alpha-Fluoro-16alpha-hydroxyhydrocortisone

Cat. No.: B14772522
M. Wt: 396.4 g/mol
InChI Key: SXQQMCLQCSKJNC-BKESAJFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9alpha-Fluoro-16alpha-hydroxyhydrocortisone is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. It is a derivative of hydrocortisone, modified to enhance its pharmacological activity. The addition of a fluorine atom at the 9alpha position and a hydroxyl group at the 16alpha position increases its potency and efficacy compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9alpha-Fluoro-16alpha-hydroxyhydrocortisone typically involves the hydroxylation of hydrocortisone at the 16alpha position. This can be achieved using microbial transformation, particularly with strains of Streptomyces roseochromogenes, which possess the enzymatic capability to hydroxylate steroid compounds . The reaction conditions often include optimized medium composition and controlled fermentation parameters to maximize yield .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using microbial cultures. The process is carefully monitored to ensure consistent product quality and yield. The use of bioreactors and advanced fermentation technology allows for efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 9alpha-Fluoro-16alpha-hydroxyhydrocortisone undergoes various chemical reactions, including hydroxylation, oxidation, and isomerization. The hydroxylation at the 16alpha position is a key reaction that enhances its biological activity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include microbial cultures, specific enzymes, and optimized fermentation media. The conditions often involve controlled temperature, pH, and nutrient supply to facilitate the desired chemical transformations .

Major Products: The major product formed from the hydroxylation of hydrocortisone is this compound. Other by-products may include various hydroxylated and fluorinated derivatives, depending on the specific reaction conditions and microbial strains used .

Comparison with Similar Compounds

Uniqueness: 9alpha-Fluoro-16alpha-hydroxyhydrocortisone is unique due to its specific modifications, which enhance its anti-inflammatory and immunosuppressive effects. The combination of fluorination and hydroxylation at specific positions distinguishes it from other corticosteroids and contributes to its superior pharmacological profile.

Properties

Molecular Formula

C21H29FO6

Molecular Weight

396.4 g/mol

IUPAC Name

(8R,9R,10S,13S,14R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h7,13-16,23,25-26,28H,3-6,8-10H2,1-2H3/t13-,14-,15?,16?,18+,19+,20+,21+/m1/s1

InChI Key

SXQQMCLQCSKJNC-BKESAJFZSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@H]3[C@@]2(C(C[C@]4([C@@H]3CC([C@@]4(C(=O)CO)O)O)C)O)F

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CC(C4(C(=O)CO)O)O)C)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.